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Compound of Interest

Compound Name: Biguanidine

Cat. No.: B15175387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

properties of biguanide compounds, a class of molecules of significant interest in

pharmaceutical research and development, most notably for their use as antihyperglycemic

agents. This document details the characteristic signatures of biguanides as observed through

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)

spectroscopy, offering valuable data for identification, characterization, and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of biguanide

compounds, particularly in pharmaceutical formulations. The electronic transitions within the

conjugated π-system of the biguanide moiety give rise to characteristic absorption maxima in

the UV region.

UV-Vis Spectroscopic Data
The absorption maximum (λmax) for biguanide compounds is typically observed in the range of

230-240 nm. Metformin, the most prominent member of this class, exhibits a λmax around 232-

234 nm.[1][2] The precise wavelength can be influenced by the solvent and the specific

substituents on the biguanide backbone.
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Compound λmax (nm) Solvent

Metformin HCl 232 - 234 Water

Metformin HCl 233 Water

Metformin 198 Not Specified

Metformin 237 Methanol

Metformin 228 - 236 (AUC) Distilled Water

AUC: Area Under Curve method

Experimental Protocol for UV-Vis Spectroscopy
A standard protocol for the UV-Vis analysis of a biguanide compound like metformin

hydrochloride is as follows:

Preparation of Standard Stock Solution: Accurately weigh a specific quantity of the biguanide

standard (e.g., Metformin HCl) and dissolve it in a suitable solvent, such as distilled water or

a buffer solution, to create a stock solution of known concentration.[1]

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to

create working standards of varying concentrations.

UV-Vis Spectrophotometer Setup:

Turn on the spectrophotometer and allow it to warm up.

Set the wavelength range for scanning, typically from 200 nm to 400 nm.[1]

Use the same solvent as used for the sample preparation as the blank to zero the

instrument.

Spectral Acquisition:

Scan the prepared standard solutions to determine the wavelength of maximum

absorbance (λmax). For metformin, this is typically around 232 nm.[1]
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Measure the absorbance of each standard solution at the determined λmax.

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the

standard solutions. This should yield a linear relationship in accordance with the Beer-

Lambert law.

Sample Analysis: Prepare the sample solution containing the biguanide of interest at a

concentration that falls within the range of the calibration curve. Measure its absorbance at

the λmax and determine the concentration from the calibration curve.
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Caption: Workflow for UV-Vis spectroscopic analysis of biguanide compounds.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of a biguanide compound is characterized by distinct absorption

bands corresponding to the vibrations of its various bonds, such as N-H, C=N, and C-N.

IR Spectroscopic Data
The characteristic IR absorption bands for biguanide compounds are summarized in the table

below. These values are indicative and can shift based on the molecular structure and sample

state.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

N-H (amine) 3500 - 3300 Strong, Broad Stretching

C-H (aliphatic) 3000 - 2850 Medium Stretching

C=N (imine) 1680 - 1620 Strong Stretching

N-H (amine) 1650 - 1580 Medium Bending

C-N 1220 - 1020 Medium to Weak Stretching

For metformin, strong absorption bands are observed at 1626 and 1583 cm⁻¹ which are

attributed to C=N stretching vibrations.[3] Weak intensity bands in the FTIR spectra at 1205,

1160, 1151, 1142, 1080, 1061, and 1035 cm⁻¹ have been assigned to C–N stretching

vibrations.[3]

Experimental Protocol for IR Spectroscopy (Solid
Samples)
For solid biguanide compounds, the KBr pellet method or the thin solid film method are

commonly employed for IR analysis.

KBr Pellet Method:

Sample Grinding: Finely grind approximately 1-2 mg of the solid biguanide sample using an

agate mortar and pestle.[4]

Mixing with KBr: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium

bromide (KBr) powder.[4]

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.[4]

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and

acquire the spectrum.

Thin Solid Film Method:
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Sample Dissolution: Dissolve a small amount (5-10 mg) of the solid biguanide in a few drops

of a volatile solvent (e.g., methylene chloride, acetone).[5][6]

Film Casting: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or

KBr).[5][6]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

solid compound on the plate.[5][6]

Spectral Acquisition: Place the salt plate in the sample holder of the FTIR instrument and

record the spectrum.
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Caption: Workflow for IR spectroscopic analysis of solid biguanide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of biguanide

compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

NMR Spectroscopic Data
The chemical shifts (δ) in NMR are highly dependent on the chemical environment of the

nuclei. For metformin, the following chemical shifts are characteristic.
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¹H NMR (Proton NMR)

Protons
Chemical Shift (δ,
ppm)

Multiplicity Solvent

-CH₃ ~3.03 Singlet D₂O

-CH₃ ~2.91 Singlet DMSO-d₆

Amine/Imine Protons ~6.79, ~7.21 Singlet DMSO-d₆

¹³C NMR (Carbon NMR)

Carbon Chemical Shift (δ, ppm) Solvent

-CH₃ ~37.9, ~40.5 DMSO-d₆

C=N ~158.8, ~159.7 DMSO-d₆

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and

temperature.

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of biguanide compounds is as follows:

Sample Preparation:

Dissolve a few milligrams (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of the

biguanide compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆) in a clean vial.[7][8]

Ensure the sample is fully dissolved. If there are suspended particles, filtration or

centrifugation may be necessary to improve spectral quality.[8][9]

Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.

Instrument Setup:
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

Spectral Acquisition:

Acquire the ¹H NMR spectrum. A standard pulse program is typically used.

If required, acquire the ¹³C NMR spectrum. This usually requires a larger number of scans

due to the lower natural abundance of ¹³C.

Data Processing:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Phase the spectrum and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent

peak.
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Caption: Workflow for NMR spectroscopic analysis of biguanide compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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